(4-Nitro-phenyl)-p-tolyl-methanol
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Overview
Description
(4-Nitro-phenyl)-p-tolyl-methanol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring and a tolyl group bonded to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-phenyl)-p-tolyl-methanol typically involves the reduction of (4-Nitro-phenyl)-p-tolyl-ketone. One common method is the reduction using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis might involve catalytic hydrogenation using a palladium catalyst under hydrogen gas. This method is efficient for large-scale production due to its high yield and relatively mild reaction conditions.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium catalyst.
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3).
Major Products:
Reduction: (4-Amino-phenyl)-p-tolyl-methanol.
Oxidation: (4-Nitro-phenyl)-p-tolyl-ketone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Nitro-phenyl)-p-tolyl-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: Potential use in the development of biologically active compounds due to its structural similarity to various pharmacophores.
Medicine: Research into its derivatives for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The biological activity of (4-Nitro-phenyl)-p-tolyl-methanol and its derivatives often involves interactions with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanol moiety can also participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
(4-Nitro-phenyl)-phenyl-methanol: Similar structure but lacks the tolyl group, which can affect its reactivity and applications.
(4-Nitro-phenyl)-p-tolyl-ketone: The ketone analog, which has different chemical properties and reactivity due to the presence of a carbonyl group instead of a hydroxyl group.
Uniqueness: (4-Nitro-phenyl)-p-tolyl-methanol is unique due to the combination of its nitro and tolyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
(4-methylphenyl)-(4-nitrophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-9,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRTSHYPQWMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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